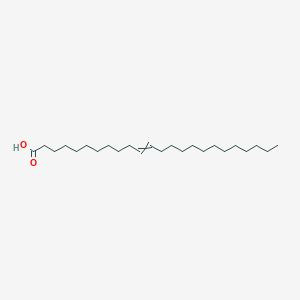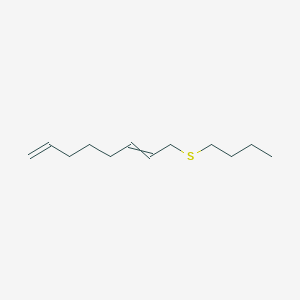![molecular formula C29H55O2P B14264321 {5-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]pentyl}(dioctyl)oxo-lambda~5~-phosphane CAS No. 185248-63-9](/img/structure/B14264321.png)
{5-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]pentyl}(dioctyl)oxo-lambda~5~-phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{5-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]pentyl}(dioctyl)oxo-lambda~5~-phosphane is a complex organophosphorus compound. This compound features a bicyclic structure, which is a common motif in organic chemistry due to its stability and unique reactivity. The presence of the phosphane group adds to its versatility, making it a valuable compound in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {5-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]pentyl}(dioctyl)oxo-lambda~5~-phosphane typically involves multiple steps. The initial step often includes the preparation of the bicyclo[2.2.1]hept-5-en-2-yl derivative. This can be achieved through the Diels-Alder reaction, where cyclopentadiene reacts with a suitable dienophile to form the bicyclic structure .
The final step includes the incorporation of the dioctylphosphane group, which can be achieved through a reaction with a suitable phosphane reagent under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to ensure the compound’s purity .
Análisis De Reacciones Químicas
Types of Reactions
{5-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]pentyl}(dioctyl)oxo-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The phosphane group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy and pentyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphane group yields phosphine oxides, while nucleophilic substitution can lead to various substituted derivatives .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, {5-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]pentyl}(dioctyl)oxo-lambda~5~-phosphane is used as a ligand in coordination chemistry. Its unique structure allows it to form stable complexes with transition metals, which are valuable in catalysis and material science .
Biology and Medicine
It can also be used in the synthesis of bioactive compounds .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes .
Mecanismo De Acción
The mechanism of action of {5-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]pentyl}(dioctyl)oxo-lambda~5~-phosphane involves its interaction with molecular targets through its phosphane group. This group can coordinate with metal ions, facilitating catalytic reactions. The bicyclic structure also contributes to its stability and reactivity, allowing it to participate in various chemical processes .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.1]hept-5-en-2-one: A similar bicyclic compound used in organic synthesis.
Bicyclo[2.2.1]hept-5-en-2-ylmethanamine: Another derivative with applications in medicinal chemistry.
(Bicyclo[2.2.1]hept-5-en-2-yl)triethoxysilane: Used in material science for its unique properties.
Uniqueness
What sets {5-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]pentyl}(dioctyl)oxo-lambda~5~-phosphane apart is its combination of a bicyclic structure with a phosphane group. This unique combination enhances its stability and reactivity, making it valuable in various scientific and industrial applications .
Propiedades
Número CAS |
185248-63-9 |
|---|---|
Fórmula molecular |
C29H55O2P |
Peso molecular |
466.7 g/mol |
Nombre IUPAC |
5-(5-dioctylphosphorylpentoxymethyl)bicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C29H55O2P/c1-3-5-7-9-11-15-21-32(30,22-16-12-10-8-6-4-2)23-17-13-14-20-31-26-29-25-27-18-19-28(29)24-27/h18-19,27-29H,3-17,20-26H2,1-2H3 |
Clave InChI |
YKRBNAYWYLRJMP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCP(=O)(CCCCCCCC)CCCCCOCC1CC2CC1C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


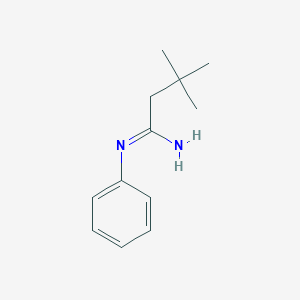
![1-(Chloromethyl)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14264253.png)
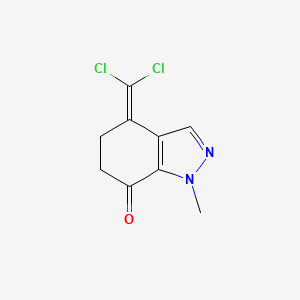
![(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]pentanedioic acid](/img/structure/B14264269.png)
methanone](/img/structure/B14264271.png)

silane](/img/structure/B14264288.png)

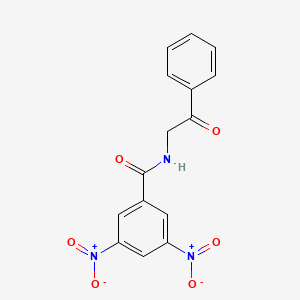
![1,3-Dioxane, 2-[1,1'-biphenyl]-4-yl-](/img/structure/B14264300.png)
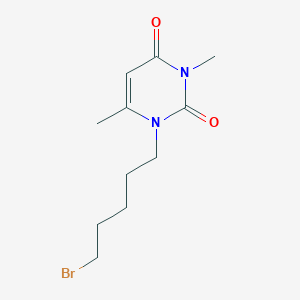
![4-(2-Hydroxy-ethyl)-1-thia-4-aza-spiro[4.5]decan-3-one](/img/structure/B14264307.png)
